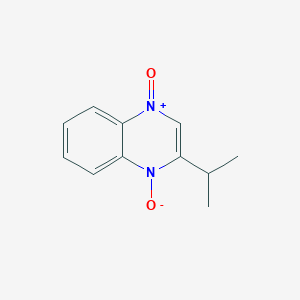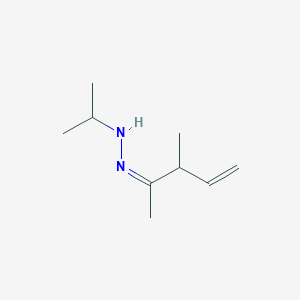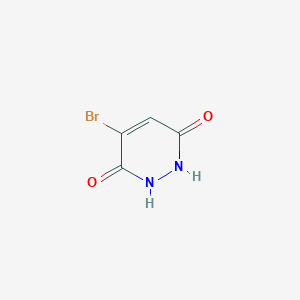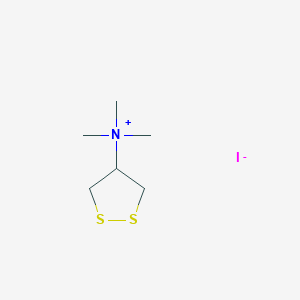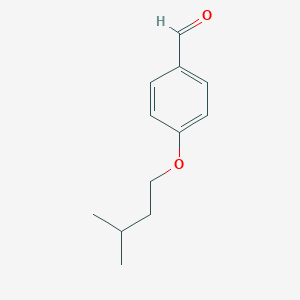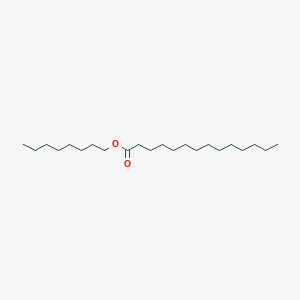![molecular formula C18H20O6 B103234 [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate CAS No. 17753-05-8](/img/structure/B103234.png)
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C₁₈H₂₀O₆ and a molecular weight of 332.353 g/mol . This compound is known for its unique structure, which includes both hydroxyphenoxy and tolyloxy groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate typically involves the esterification of (o-Hydroxyphenoxy)acetic acid with 2-hydroxy-3-(o-tolyloxy)propanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Análisis De Reacciones Químicas
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These include compounds like gallic acid and protocatechuic acid, which also possess hydroxy groups attached to a benzene ring.
Hydroxycinnamic acids: Examples include ferulic acid and caffeic acid, which have similar structural motifs but differ in their side chains and functional groups.
The uniqueness of this compound lies in its combination of hydroxyphenoxy and tolyloxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
17753-05-8 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H20O6/c1-13-6-2-4-8-16(13)22-10-14(19)11-24-18(21)12-23-17-9-5-3-7-15(17)20/h2-9,14,19-20H,10-12H2,1H3 |
Clave InChI |
GQMHTLIBJICFID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Sinónimos |
o-Hydroxyphenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



